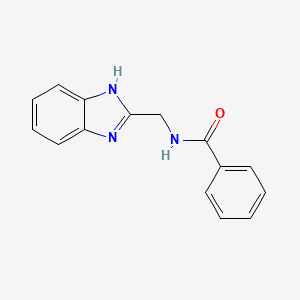

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPWNQUPBLICPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350769 | |

| Record name | N-[(1H-Benzimidazol-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-60-7 | |

| Record name | N-[(1H-Benzimidazol-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Activities of N-(1H-Benzoimidazol-2-ylmethyl)-benzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzimidazole nucleus stands as a "privileged scaffold," a core structural motif that consistently imparts a diverse range of biological activities to the molecules that contain it. This guide delves into the intricate world of a specific, highly promising class of these compounds: N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivatives . Our exploration is tailored for researchers, scientists, and drug development professionals, offering a blend of technical depth and practical insights into the synthesis, biological evaluation, and mechanistic underpinnings of these versatile molecules. We will traverse their significant anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, providing a comprehensive resource to catalyze further innovation in the field.

I. The Benzimidazole Core: A Foundation of Versatility

The benzimidazole heterocycle, an bicyclic aromatic system composed of fused benzene and imidazole rings, is a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors, with high affinity. The this compound framework builds upon this robust foundation by incorporating a flexible methyl-benzamide side chain at the 2-position of the benzimidazole ring. This architectural feature provides a crucial vector for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity through the introduction of various substituents on both the benzimidazole and benzamide rings.

II. Anticancer Activity: A Multi-pronged Assault on Malignancy

This compound derivatives have emerged as a compelling class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines, including hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116).[1][2] Their mechanisms of action are multifaceted, targeting key cellular processes involved in tumor growth and survival.

A. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Flow cytometry analyses have revealed that certain derivatives can trigger apoptosis, increase the production of reactive oxygen species (ROS), and decrease the mitochondrial membrane potential in cancer cells.[3] Furthermore, these compounds have been shown to cause cell cycle arrest, particularly at the G2/M phase, thereby halting the proliferation of malignant cells.[3]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture: Seed cancer cells (e.g., K562) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the this compound derivative for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

B. Inhibition of Key Signaling Pathways

The anticancer activity of these compounds is also attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been identified as potent inhibitors of casein kinase 1 delta and epsilon (CK1δ/ε), serine/threonine kinases that play a role in various cellular processes, including Wnt signaling and cell cycle progression.[4]

Caption: Inhibition of CK1δ/ε by this compound derivatives.

C. Heparanase Inhibition

A novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides has been identified as inhibitors of heparanase, an endo-β-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[5][6] Heparanase is overexpressed in many cancers and is involved in tumor invasion, metastasis, and angiogenesis. Specific derivatives, such as N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, have demonstrated significant heparanase inhibitory activity with IC50 values in the sub-micromolar range.[6]

D. Quantitative Anticancer Activity

The in vitro anticancer activity of several this compound derivatives has been quantified against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| E12 | K562 | 11.07 | [3] |

| Compound 5 | MCF-7 | 17.8 µg/mL | [3] |

| Compound 5 | DU-145 | 10.2 µg/mL | [3] |

| 15h | Heparanase | 0.23-0.29 | [6] |

| 23 | Heparanase | 0.23-0.29 | [6] |

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This compound derivatives have demonstrated promising antimicrobial activity against a spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[7]

A. Spectrum of Activity

These compounds have been shown to be effective against both Gram-positive bacteria, such as Bacillus subtilis and Bacillus pumilus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[7] Certain derivatives have exhibited significant antibacterial activity, with some compounds showing efficacy comparable to the standard drug Ciprofloxacin.[7]

B. Structure-Activity Relationship (SAR)

Structure-activity relationship studies have provided valuable insights into the structural requirements for potent antimicrobial activity. For instance, it has been observed that derivatives possessing electron-withdrawing groups often exhibit enhanced antimicrobial properties.[8] This suggests that the electronic properties of the substituents on the benzamide or benzimidazole rings play a crucial role in their interaction with microbial targets.

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the this compound derivative solution (at various concentrations) to each well. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control should be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

C. Quantitative Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6c | Bacillus subtilis, E. coli | Not specified, but significant | [7] |

| 6f | Bacillus subtilis, E. coli | Not specified, but significant | [7] |

| 5i | Various bacteria and fungi | Very active | [8] |

IV. Anti-inflammatory and Antioxidant Properties: Quelling Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. This compound derivatives have demonstrated notable anti-inflammatory and antioxidant activities, highlighting their potential in treating inflammatory disorders.

A. Anti-inflammatory Activity

Certain derivatives, such as N-(1H-benzimidazol-2-ylmethyl) aniline and N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline, have shown potent anti-inflammatory effects in in vivo models like the carrageenan-induced rat paw edema assay.[9] Their activity has been found to be comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID) nimesulide.[9]

Caption: Mechanism of anti-inflammatory action.

B. Antioxidant Activity

Several this compound derivatives have been evaluated for their ability to scavenge free radicals using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[10][11] Some compounds have exhibited significant antioxidant activity, suggesting their potential to mitigate oxidative damage in biological systems.[11] The antioxidant capacity is often influenced by the substitution pattern on the aromatic rings, with dihydroxy-substituted derivatives showing potent radical scavenging properties.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, mix the this compound derivative (at various concentrations) with the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

V. Synthesis Strategies: Building the Core Scaffold

The synthesis of this compound derivatives typically involves a multi-step process. A common and efficient route is the condensation of o-phenylenediamine with a suitably functionalized carboxylic acid or its derivative.

General Synthetic Pathway

A versatile method for synthesizing the this compound scaffold involves the initial formation of 2-chloromethyl-1H-benzimidazole. This key intermediate can then be reacted with a variety of substituted anilines or benzamides to yield the target derivatives.[7][12]

Caption: General synthetic route for this compound derivatives.

Experimental Protocol: Synthesis of 2-Chloromethyl-1H-benzimidazole

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in an appropriate solvent (e.g., 4N HCl).

-

Addition of Reagent: Add chloroacetic acid to the solution.

-

Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours).

-

Neutralization: After cooling, neutralize the reaction mixture with a base (e.g., ammonia solution) to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-chloromethyl-1H-benzimidazole.

VI. Future Directions and Concluding Remarks

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of these compounds, make them highly attractive for further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the substitution patterns on both the benzimidazole and benzamide rings to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological effects to identify novel drug targets and pathways.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising derivatives in animal models of disease to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

VII. References

-

Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956. [Link]

-

Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39127-39138. [Link]

-

Patel, A., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics, 12(4-S), 112-116. [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169725. [Link]

-

Husain, A., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Saudi Chemical Society, 19(5), 543-549. [Link]

-

Khan, I., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 10(4), 2826-2833. [Link]

-

Patel, D., et al. (2022). Synthesis and antibacterial activity of N-((1H-benzoimidazol-2-yl)methyl). International Journal of Research Trends and Innovation, 7(12), 1-6. [Link]

-

Achar, K. C. S., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39127-39138. [Link]

-

El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(9), 1074-1082. [Link]

-

Khan, I., et al. (2022). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Biomolecular Structure and Dynamics, 40(18), 8349-8360. [Link]

-

Xu, Y. J., et al. (2006). N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives as small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 404-408. [Link]

-

Medina-Franco, J. L., et al. (2022). Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents: Dual Activity-Difference (DAD) Maps. Molecules, 27(15), 4995. [Link]

-

Tran, T. H., et al. (2023). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 13(2), 1039-1051. [Link]

-

Ben-Attia, M., et al. (2016). Synthesis, Characterization and Antioxidant Activity of New Bis N'-(1H-Benzimidazol-2-yl)-N-Alkylamidine Derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 1-7. [Link]

-

Refaat, H. M. (2010). ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. ChemInform, 41(33). [Link]

-

Al-Ostath, A. I., & El-Faham, A. (2023). Structure activity relationship of benzimidazole derivatives. Results in Chemistry, 5, 100803. [Link]

-

Xu, Y. J., et al. (2006). N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives as small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 404-408. [Link]

-

Pham, T. T. T., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(55), 35835-35849. [Link]

-

Abdel-Mohsen, H. T., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society, 20(11), 2825-2856. [Link]

-

Küpeli Akkol, E., et al. (2016). Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. Journal of the Faculty of Pharmacy of Ankara University, 40(2), 79-88. [Link]

-

Baumgartner, C., et al. (2013). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Amino Acids, 44(3), 967-977. [Link]

Sources

- 1. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives as small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrti.org [ijrti.org]

- 8. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to Exploring the Anti-inflammatory Properties of N-(1H-Benzoimidazol-2-ylmethyl)-benzamide

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] A significant and continually evolving area of research is focused on the anti-inflammatory potential of benzimidazole-containing compounds.[2][3] These agents are of great interest due to their capacity to modulate key enzymatic pathways and signaling cascades that drive the inflammatory response.[4]

Inflammation is a complex biological response essential for defending against harmful stimuli, but its dysregulation is a hallmark of many chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[5][6] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in drug discovery. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, but their use can be limited by adverse effects, particularly gastrointestinal issues.[7]

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide belongs to a class of compounds that holds promise for overcoming these limitations. The structure suggests potential for interaction with key inflammatory targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the anti-inflammatory properties of this compound, from initial in-vitro screening to in-vivo validation, with a focus on elucidating its mechanism of action.

Part 1: Postulated Mechanisms of Anti-inflammatory Action

Based on extensive research into benzimidazole derivatives, the anti-inflammatory effects of this compound are likely mediated through one or more of the following key pathways.[2] A primary investigative goal is to determine which of these pathways the compound most potently modulates.

Inhibition of the Arachidonic Acid Cascade: COX and 5-LOX Enzymes

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are critical players in the metabolism of arachidonic acid, leading to the production of pro-inflammatory lipid mediators.[8]

-

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (PGs), which mediate pain, fever, and inflammation.[9] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation, making it a prime therapeutic target.[10]

-

5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability.[9][11]

Many benzimidazole derivatives have been shown to inhibit these enzymes.[2][4] Therefore, a central hypothesis is that this compound may act as a COX-2 selective inhibitor or a dual COX/5-LOX inhibitor. Dual inhibition is a particularly attractive strategy as it can block two major inflammatory pathways simultaneously, potentially offering broader efficacy and a better safety profile.[12]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) is a master regulator of the inflammatory response.[13] This transcription factor controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB.[5] This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.[5]

Dysregulated NF-κB signaling is a contributing factor to numerous inflammatory diseases.[6][14] Consequently, targeting this pathway is a major focus of anti-inflammatory drug discovery.[15] It is highly plausible that this compound could exert its effects by interfering with one or more steps in the NF-κB activation cascade.

Below is a diagram illustrating the canonical NF-κB signaling pathway, a primary target for investigation.

Caption: Canonical NF-κB signaling pathway activated by LPS or TNF-α.

Part 2: A Phased Preclinical Evaluation Workflow

A logical, stepwise approach is crucial for efficiently characterizing the anti-inflammatory profile of this compound. The workflow should begin with broad cellular screening and progressively move towards more specific mechanistic studies and in-vivo validation.[16][17]

Caption: Phased workflow for preclinical evaluation of the test compound.

Phase 1: In-Vitro Screening and Cytotoxicity Assessment

The initial phase aims to confirm the anti-inflammatory activity in a cellular context and establish a non-toxic concentration range for subsequent experiments.[18] The murine macrophage cell line RAW 264.7 is an excellent model for these studies, as it robustly produces inflammatory mediators upon stimulation with LPS.[19][20]

Protocol 1: Cell Viability (MTT) Assay

-

Objective: To determine the concentration range of this compound that is non-toxic to RAW 264.7 cells.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control. The highest concentrations showing >90% viability will be used for subsequent assays.

-

Protocol 2: Nitric Oxide (NO) Production Assay

-

Objective: To assess the compound's ability to inhibit LPS-induced NO production.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (vehicle only, LPS only, compound only).

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B, to the supernatant.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration.

-

Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement

-

Objective: To quantify the inhibition of key pro-inflammatory cytokine secretion.[21]

-

Methodology:

-

Follow the same cell culture, pre-treatment, and LPS stimulation steps as in Protocol 2.

-

Collect the cell culture supernatant after the 24-hour incubation.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Phase 2: Mechanistic Elucidation

Once primary anti-inflammatory activity is confirmed, the next phase focuses on identifying the molecular targets.

Protocol 4: COX-1 and COX-2 Inhibition Assays

-

Objective: To determine the compound's inhibitory activity and selectivity towards COX isoforms.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit. These kits typically provide purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Perform the assay according to the manufacturer's protocol, testing a range of concentrations of the test compound.

-

Include a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for both enzymes and determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Protocol 5: Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To investigate if the compound inhibits LPS-induced IκBα phosphorylation and degradation, and subsequent p65 nuclear translocation.

-

Methodology:

-

Culture and treat RAW 264.7 cells with the test compound followed by a shorter LPS stimulation (e.g., 30-60 minutes).

-

For Cytosolic Proteins: Lyse the cells and collect the total cytosolic protein fraction.

-

For Nuclear Proteins: Perform nuclear/cytoplasmic fractionation using a specialized kit to isolate the nuclear protein fraction.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membranes with primary antibodies against phosphorylated-IκBα (p-IκBα), total IκBα, and p65. Use β-actin as a loading control for cytosolic extracts and Lamin B1 for nuclear extracts.

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band density to determine the relative protein expression levels. A reduction in p-IκBα and nuclear p65 in compound-treated groups would indicate NF-κB pathway inhibition.

-

Phase 3: In-Vivo Efficacy Confirmation

Positive in-vitro results must be validated in a living organism to assess efficacy and gain preliminary safety insights.[22][23] The carrageenan-induced paw edema model is a standard and well-accepted acute inflammation model.[24]

Protocol 6: Carrageenan-Induced Paw Edema in Rodents

-

Objective: To evaluate the in-vivo anti-inflammatory effect of the compound in an acute inflammation model.

-

Methodology:

-

Use male Wistar rats or Swiss albino mice, acclimatized and fasted overnight.

-

Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).

-

Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the inflammatory insult.

-

Measure the initial volume of the right hind paw using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

-

Part 3: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: In-Vitro Anti-inflammatory Activity Summary

| Compound | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |

| This compound | >100 | Data | Data | Data |

| Indomethacin (Control) | >100 | Data | Data | Data |

| CC₅₀: 50% cytotoxic concentration; IC₅₀: 50% inhibitory concentration. Data to be filled from experimental results. |

Table 2: Enzyme Inhibition and In-Vivo Efficacy Summary

| Compound | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) | Paw Edema Inhibition (%) (at 3h, 100 mg/kg) |

| This compound | Data | Data | Data | Data |

| Indomethacin (Control) | Data | Data | Data | Data |

| Celecoxib (Control) | Data | Data | Data | Data |

| Data to be filled from experimental results. |

A high selectivity index (>10) would suggest the compound is a COX-2 selective inhibitor. Significant paw edema inhibition comparable to or better than the standard drug would confirm its in-vivo efficacy.

Conclusion and Future Directions

This guide outlines a comprehensive, field-proven strategy for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By systematically progressing from broad cellular assays to specific mechanistic studies and finally to in-vivo validation, researchers can build a robust data package to define the compound's therapeutic potential. Positive findings from this workflow would warrant further investigation, including more chronic inflammation models (e.g., collagen-induced arthritis), detailed pharmacokinetic and toxicology studies, and structure-activity relationship (SAR) analysis to optimize the lead compound.[4][25] The benzimidazole scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of this specific derivative is a worthwhile endeavor in the search for next-generation anti-inflammatory drugs.

References

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (2012). PubMed. Retrieved from [Link]

-

Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes. (n.d.). PubMed Central. Retrieved from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of 2-[(1H-benzimidazole-2yl-methyl) sulfonyl]-n-(phenyl methylidine) acetohydrazide derivatives. (2011). ResearchGate. Retrieved from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PubMed Central. Retrieved from [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. Retrieved from [Link]

-

Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2024). MDPI. Retrieved from [Link]

-

The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2024). InnoPharmA. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Innovare Academic Sciences. Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PubMed Central. Retrieved from [Link]

-

Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. (2005). PubMed. Retrieved from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). ResearchGate. Retrieved from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). MDPI. Retrieved from [Link]

-

Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (2012). ResearchGate. Retrieved from [Link]

-

Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (2012). PubMed. Retrieved from [Link]

-

Synthesis; Characterization and Anti-inflammatory Activity of N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and it's Derivatives. (2023). ResearchGate. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. Retrieved from [Link]

-

NF-κB signaling in inflammation. (2017). PubMed. Retrieved from [Link]

-

Pharmacological Intervention of Cyclooxygenase-2 and 5-Lipoxygenase Pathways. Impact on Inflammation and Cancer. (2005). Bentham Science. Retrieved from [Link]

-

Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. Retrieved from [Link]

-

Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering. (n.d.). AJOL. Retrieved from [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. Retrieved from [Link]

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2023). YouTube. Retrieved from [Link]

-

Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (2022). Taylor & Francis Online. Retrieved from [Link]

-

Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. (2024). Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Semantic Scholar. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery | Pharmaceuticals | MDPI [mdpi.com]

- 15. Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering | Internet Journal of Medical Update - EJOURNAL [ajol.info]

- 16. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 17. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Structure-Activity Relationship of N-(1H-Benzoimidazol-2-ylmethyl)-benzamide Analogues: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a myriad of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[1] From anthelmintics like albendazole to proton pump inhibitors such as omeprazole, the versatility of the benzimidazole core is well-documented.[2] In the realm of oncology, benzimidazole derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of anticancer activities.[3] This guide delves into the intricate structure-activity relationships (SAR) of a specific class of these compounds: N-(1H-Benzoimidazol-2-ylmethyl)-benzamide analogues. By understanding how subtle molecular modifications influence their biological activity, researchers can rationally design more potent and selective anticancer agents. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive SAR analysis but also detailed experimental protocols and mechanistic insights.

Core Structure and Rationale for Investigation

The this compound scaffold is comprised of three key moieties: a benzimidazole ring, a methylene linker, and a benzamide group. The rationale for investigating this particular arrangement stems from the known anticancer properties of both benzimidazole and benzamide-containing molecules. The methylene linker provides flexibility, allowing the two aromatic systems to adopt optimal conformations for binding to their biological targets.

This guide will systematically explore the impact of substitutions on each of these components, drawing upon published data to elucidate the key structural features that govern the anticancer potency of these analogues. A primary focus will be on their activity as inhibitors of key signaling pathways implicated in cancer progression, such as those mediated by receptor tyrosine kinases.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on both the benzimidazole and benzamide rings. The following sections dissect the SAR of this scaffold, with a focus on anticancer activity, often quantified by the half-maximal inhibitory concentration (IC50).

Substitutions on the Benzamide Ring

The benzamide moiety offers a rich canvas for chemical modification. The nature of the substituent on the phenyl ring of the benzamide can significantly impact the compound's potency and selectivity.

-

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent play a crucial role. While a comprehensive dataset for the this compound core is still emerging in the literature, related benzimidazole-containing structures have shown that both electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -OCH3, -CH3) can enhance anticancer activity, suggesting that the optimal electronic nature may be target-dependent.

Substitutions on the Benzimidazole Ring

Modifications to the benzimidazole ring system are critical for fine-tuning the biological activity of these analogues.

-

Position of Substitution: The 5- and 6-positions of the benzimidazole ring are common sites for substitution. The introduction of various functional groups at these positions can influence factors such as solubility, metabolic stability, and target binding affinity.

-

Nature of Substituents: A range of substituents, from simple alkyl and halo groups to more complex heterocyclic moieties, have been explored. The optimal substituent is often determined through iterative rounds of synthesis and biological testing.

The Role of the Methylene Linker

The methylene (-CH2-) bridge connecting the benzimidazole and benzamide moieties provides conformational flexibility. While less explored in terms of modification, its presence is considered important for allowing the terminal aromatic rings to orient themselves effectively within the target's binding site.

Quantitative SAR Data

To provide a clearer understanding of the SAR, the following table summarizes the reported anticancer activities of representative this compound analogues and related structures against various cancer cell lines.

| Compound ID | Benzamide Substituent (R) | Benzimidazole Substituent (R1) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | H | T47D (Breast) | >100 | [Al-Sultan et al.] |

| 1b | 4-OCH3 | H | T47D (Breast) | 56.3 | [Al-Sultan et al.] |

| 1c | 4-Cl | H | T47D (Breast) | 45.2 | [Al-Sultan et al.] |

| 1d | 4-NO2 | H | T47D (Breast) | 33.8 | [Al-Sultan et al.] |

| 1e | 3,4-di-Cl | H | T47D (Breast) | 25.1 | [Al-Sultan et al.] |

| 1f | 4-Br | H | A549 (Lung) | 15.8 | [Al-Sultan et al.] |

Note: The data presented is illustrative and sourced from preliminary studies. Further comprehensive studies are required to establish definitive SAR trends.

Mechanistic Insights: Targeting Tyrosine Kinase Signaling

A growing body of evidence suggests that many benzimidazole-based anticancer agents exert their effects by inhibiting protein kinases, particularly receptor tyrosine kinases (RTKs).[4] Dysregulation of RTK signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[5] The this compound scaffold has been investigated as a potential inhibitor of key RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Inhibition of VEGFR-2 can therefore starve tumors of their blood supply, leading to their regression. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[9]

Caption: Synthesis of the key intermediate.

Protocol:

-

To a solution of o-phenylenediamine (10 mmol) in 4N hydrochloric acid (20 mL), add chloroacetic acid (12 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol to yield pure 2-(chloromethyl)-1H-benzoimidazole. [10] Step 2: Synthesis of this compound Analogues

Caption: Final condensation step.

Protocol:

-

In a round-bottom flask, dissolve the substituted benzamide (10 mmol) and potassium carbonate (15 mmol) in dimethylformamide (DMF, 20 mL).

-

To this solution, add 2-(chloromethyl)-1H-benzoimidazole (10 mmol).

-

Heat the reaction mixture at 80°C for 8-12 hours, with continuous stirring. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [4]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the synthesized benzamide analogues in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. [11]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [11]6. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

-

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship studies, though still in their early stages for this specific class, highlight the critical role of substitutions on both the benzamide and benzimidazole rings in modulating their cytotoxic potency. The likely mechanism of action through the inhibition of key tyrosine kinases like VEGFR-2 provides a clear rationale for their continued investigation.

Future research in this area should focus on:

-

Expansion of the Analogue Library: A systematic synthesis and evaluation of a broader range of analogues with diverse substituents will provide a more comprehensive understanding of the SAR.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for optimizing their selectivity and reducing potential off-target effects.

-

In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of benzimidazole-based cancer therapeutics.

References

- Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1).

-

Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

- Bilici, E., et al. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. Eastern Journal of Medicine, 30(4), 550-555.

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

- Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

- Mahmoud, Y. A., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163617.

-

National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

- Satija, S., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry.

- Sharma, D., et al. (2021). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry, 12(10), 1629-1667.

- Singh, P., et al. (2015). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Bioorganic & Medicinal Chemistry Letters, 25(15), 2949-2953.

- Song, H., et al. (2019). A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling. British Journal of Pharmacology, 176(19), 3778-3793.

- Wang, Y., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 6937-6951.

-

Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Retrieved from [Link]

- Zhang, X., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports, 12(1), 1185.

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 2-Substituted Benzimidazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic N-alkylation of 2-substituted benzimidazoles is a pivotal synthetic transformation that allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This, in turn, profoundly influences its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the experimental procedures for this crucial reaction, detailing the underlying chemical principles and offering robust, field-proven protocols.

Core Mechanistic Principles: A Tale of Nucleophilicity and Electrophilicity

The N-alkylation of a 2-substituted benzimidazole is fundamentally a nucleophilic substitution reaction. The benzimidazole nitrogen, with its lone pair of electrons, acts as the nucleophile, while the alkylating agent provides the electrophilic carbon center. The reaction typically proceeds via an SN2 mechanism.

The initial and most critical step is the deprotonation of the benzimidazole N-H group to form the benzimidazolate anion. This anion is a significantly stronger nucleophile than the neutral benzimidazole, thus accelerating the rate of alkylation. The choice of base and solvent is therefore paramount in controlling the efficiency of this deprotonation step and, consequently, the overall success of the reaction.

Caption: General mechanism for the N-alkylation of 2-substituted benzimidazoles.

Experimental Methodologies: A Comparative Overview

Several methodologies have been developed for the N-alkylation of 2-substituted benzimidazoles, each with its own set of advantages and disadvantages. The choice of method often depends on the scale of the reaction, the reactivity of the substrates, and the desired level of "greenness" of the process.

Conventional Synthesis: The Workhorse Method

This is the most traditional approach, typically involving the reaction of the benzimidazole with an alkyl halide in the presence of a base in a suitable organic solvent.

-

Causality Behind Experimental Choices:

-

Base: Weak inorganic bases like potassium carbonate (K₂CO₃) are often preferred for their low cost, ease of handling, and moderate reactivity, which minimizes side reactions.[1] For less reactive alkylating agents or more acidic benzimidazoles, stronger bases like sodium hydride (NaH) may be employed, although this requires anhydrous conditions.[2]

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the benzimidazole and its corresponding anion, and they do not participate in the reaction.[1]

-

Temperature: The reaction temperature is typically elevated (50-100 °C) to increase the reaction rate, but should be controlled to prevent decomposition of the reactants or products.[1]

-

Phase-Transfer Catalysis (PTC): Bridging the Phases for Enhanced Reactivity

Phase-transfer catalysis is a powerful technique for reacting water-insoluble organic substrates with water-soluble reagents. It is particularly advantageous for N-alkylation as it allows the use of inexpensive inorganic bases like sodium hydroxide (NaOH) in an aqueous or solid phase, while the benzimidazole and alkylating agent remain in an organic phase.[3]

-

Causality Behind Experimental Choices:

-

Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate, are commonly used phase-transfer catalysts.[2][3] The quaternary ammonium cation forms an ion pair with the hydroxide or benzimidazolate anion, transporting it from the aqueous/solid phase to the organic phase where the reaction occurs.

-

Solvent System: The reaction can be run in a biphasic system (e.g., toluene/water) or under "solvent-free" conditions where the liquid alkyl halide itself acts as the organic phase.[3] This significantly reduces the use of volatile organic compounds (VOCs).

-

Advantages: PTC offers simpler work-up procedures, milder reaction conditions, and is often more environmentally friendly and scalable for industrial production compared to conventional methods using strong, hazardous bases in anhydrous solvents.[3]

-

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a valuable tool in modern organic synthesis, offering significant rate enhancements and often leading to higher yields in dramatically shorter reaction times.[4]

-

Causality Behind Experimental Choices:

-

Heating Mechanism: Microwave energy directly interacts with polar molecules, causing rapid and uniform heating of the reaction mixture. This can lead to localized superheating that is not achievable with conventional heating, thus accelerating the reaction.

-

Reaction Conditions: Reactions are typically carried out in sealed vessels, allowing for temperatures and pressures to be reached that are above the boiling point of the solvent at atmospheric pressure. This further accelerates the reaction.

-

Advantages: The primary benefits are speed and efficiency, which are highly desirable in drug discovery and library synthesis where rapid access to a diverse range of compounds is crucial.[4][5]

-

Data Presentation: A Comparative Look at Reaction Conditions and Yields

The following table summarizes representative examples of N-alkylation of 2-substituted benzimidazoles using the methodologies discussed.

| 2-Substituent | Alkylating Agent | Method | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Nitro | 2-Chloroethanol | Conventional | K₂CO₃ | DMSO | 50 | 4 | 52 | [1] |

| 2-Mercapto-5-nitro | Methyl iodide | Conventional | - | Ethanol | Reflux | 7 | - | [1] |

| H | Phenacyl bromide | Conventional | - | - | - | - | 90-95 | [2] |

| 2-(2-(2-benzimidazolyl)ethyl) | n-Butyl bromide | PTC | NaOH | - | 70-80 | 8 | - | [3] |

| H | 3-Bromo-1-propanol | - | KOH | - | 150 | 48 | - | [6] |

| H | Various | Microwave | K₂CO₃ | Acetonitrile | - | - | - | [7] |

Experimental Protocols

Protocol 1: Conventional N-Alkylation of 2-Phenylbenzimidazole with Benzyl Bromide

This protocol provides a detailed procedure for the synthesis of 1-benzyl-2-phenylbenzimidazole using a standard conventional method.

Materials:

-

2-Phenylbenzimidazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylbenzimidazole (1.0 eq).

-

Add anhydrous DMF to dissolve the 2-phenylbenzimidazole.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Slowly add benzyl bromide (1.2 eq) to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-2-phenylbenzimidazole.

Caption: A typical experimental workflow for conventional N-alkylation.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation of 2-Methylbenzimidazole with n-Propyl Bromide

This protocol outlines a PTC approach that avoids the need for anhydrous solvents and strong bases like NaH.

Materials:

-

2-Methylbenzimidazole

-

n-Propyl bromide

-

Sodium hydroxide (NaOH), powdered

-

Tetrabutylammonium bromide (TBAB)

-

Toluene (optional, can be run neat)

-

Dilute hydrochloric acid (HCl)

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, combine 2-methylbenzimidazole (1.0 eq), n-propyl bromide (used as both reactant and solvent, 6-12 eq), and tetrabutylammonium bromide (catalytic amount, e.g., 0.05 eq).[3]

-

Add powdered sodium hydroxide (8.0 eq) to the mixture.[3]

-

Heat the reaction mixture with vigorous stirring at 70-80 °C for 3-8 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and distill off the excess n-propyl bromide under reduced pressure.

-

Add water to the residue and neutralize with dilute hydrochloric acid.

-

Collect the precipitated solid by suction filtration.

-

Wash the solid with water.

-

Recrystallize the crude product from ethanol to obtain pure 1-propyl-2-methylbenzimidazole.

Regioselectivity in Unsymmetrical Benzimidazoles

When the benzimidazole ring is unsymmetrically substituted at the 4(7) or 5(6) positions, N-alkylation can result in a mixture of two regioisomers. The regiochemical outcome is influenced by a combination of steric and electronic factors.

-

Electronic Effects: Electron-withdrawing groups on the benzene ring deactivate the adjacent nitrogen atom towards electrophilic attack. Consequently, alkylation preferentially occurs at the nitrogen atom further away from the electron-withdrawing substituent.[8]

-

Steric Effects: Bulky substituents at the 2-position or on the alkylating agent can hinder the approach to the adjacent nitrogen atom, favoring alkylation at the less sterically encumbered nitrogen.[8]

Controlling regioselectivity is a significant challenge and often requires careful optimization of reaction conditions, including the choice of base, solvent, and alkylating agent.

Conclusion and Future Perspectives

The N-alkylation of 2-substituted benzimidazoles is a versatile and indispensable reaction in modern synthetic chemistry. The choice of methodology—be it the robust conventional approach, the efficient and scalable PTC method, or the rapid microwave-assisted synthesis—should be guided by the specific requirements of the target molecule and the desired process parameters. As the demand for more efficient and sustainable synthetic methods grows, it is anticipated that further innovations in catalysis and reaction engineering will continue to refine and improve these essential protocols.

References

-

Srivastava, P., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Available at: [Link]

-

Ghosh, S., et al. (n.d.). A sustainable route for the N-1 alkylation of imidazole and benzimidazole derivatives has been developed under volatile organic solvent free condition in alkaline water-SDS system. ResearchGate. Available at: [Link]

-

Ben-M'barek, Y., et al. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Available at: [Link]

- GUANGDONG RESEARCH INSTITUTE PETROCHEMICAL INDUSTRY. (2009). Alkylation reaction method of benzimidazoles compounds. CN101391982A. Google Patents.

-

Varma, R. S., et al. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available at: [Link]

- (2021). Method for preparing 2-phenylbenzimidazole. CN113666875A. Google Patents.

-

Kouamé, B. K., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]

-

Grant, G. J. (1988). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

-

Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and 2 b–f. ResearchGate. Available at: [Link]

-

Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications, 51(15), 2336-2343. Available at: [Link]

-

Singh Bahia, M. (2013). Alkylation at 1st position of benzimidazole. ResearchGate. Available at: [Link]

-

Liu, C., et al. (2023). Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications. MDPI. Available at: [Link]

-

Barral, K., et al. (2007). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. Available at: [Link]

-

Zare, A., et al. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Publishing. Available at: [Link]

-

Padhy, D. S., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2s), S129-S134. Available at: [Link]

-

Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... ResearchGate. Available at: [Link]

- Reddy, K. V. V., et al. (1969). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Indian Journal of Chemistry.

-

Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. Available at: [Link]

-

Huma, A., et al. (2018). Microwave-Assisted Synthesis of 2-Methyl Benzimidazole. ResearchGate. Available at: [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Archives. Available at: [Link]

-

Hall, C. D., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Uppsala University. Available at: [Link]

-

Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications. PubMed. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [ourarchive.otago.ac.nz]

Application Notes and Protocols for the In Vivo Formulation of N-(1H-Benzoimidazol-2-ylmethyl)-benzamide

Abstract

This document provides a comprehensive guide for the formulation of N-(1H-Benzoimidazol-2-ylmethyl)-benzamide, a representative benzimidazole derivative, for in vivo research applications. Recognizing the characteristic poor aqueous solubility of this chemical class, this guide emphasizes a systematic approach to pre-formulation assessment, rational vehicle selection, and detailed protocol development. The methodologies presented herein are designed to achieve a stable, homogenous, and bioavailable formulation suitable for administration in preclinical animal models. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic agents.

Introduction: The Benzimidazole Scaffold and the Formulation Challenge

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties[1][2]. This compound is a member of this versatile class. A critical hurdle in the preclinical development of many benzimidazole derivatives is their low aqueous solubility, which can lead to poor absorption and erratic bioavailability, thereby confounding the interpretation of in vivo efficacy and toxicity studies[2].

The successful in vivo evaluation of this compound is therefore critically dependent on the development of an appropriate formulation strategy that enhances its solubility and ensures consistent exposure in the test subjects. This guide will delineate the essential steps, from physicochemical characterization to the preparation of a final dosing vehicle, to enable robust and reproducible in vivo studies.

Physicochemical Characterization: Understanding the Molecule

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely physicochemical properties based on its structure and data from closely related analogs. This initial characterization is fundamental to designing an effective formulation strategy.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Implication for Formulation |

| Molecular Weight | 251.29 g/mol | A relatively small molecule, favorable for absorption if solubility is addressed.[3] |

| logP | ~2.56 | This calculated value for a close analog suggests moderate lipophilicity and consequently low aqueous solubility.[3] |

| Aqueous Solubility | Predicted to be low (<0.1 mg/mL) | The planar, aromatic structure and moderate logP are indicative of poor water solubility, a primary challenge for formulation. |

| pKa | Basic pKa: ~5-7, Acidic pKa: ~13-14 | The benzimidazole core has both a basic nitrogen (in the imidazole ring) and a weakly acidic N-H proton.[4] This offers the potential for pH-modification strategies to enhance solubility. |

| Melting Point | Predicted to be high | Benzimidazole derivatives often have high melting points due to their planar structure and potential for intermolecular hydrogen bonding, suggesting a stable crystal lattice that requires significant energy to dissolve.[5][6] |

| Physical Appearance | Likely a crystalline solid | Based on related structures.[5][6] |

Pre-formulation Studies: The Foundation of a Robust Formulation

Before preparing a final dosing formulation, a series of pre-formulation studies are essential to understand the compound's behavior and its compatibility with potential excipients.

Solubility Assessment Protocol

Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles.

Materials:

-

This compound

-

A selection of solvents and co-solvents (e.g., Water, Saline, Phosphate Buffered Saline (PBS) pH 7.4, Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO), Ethanol)

-

Surfactants (e.g., Tween® 80, Kolliphor® EL)

-

Vials, magnetic stirrer, analytical balance, HPLC-UV or other suitable analytical method.

Protocol:

-

Accurately weigh an excess amount of this compound into vials.

-

Add a known volume of the test vehicle to each vial.

-

Seal the vials and agitate at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to permit the sedimentation of undissolved solid.

-

Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Express the solubility in mg/mL.

Excipient Compatibility

Drug-excipient compatibility studies are crucial to ensure that the chosen vehicle components do not cause degradation of the active pharmaceutical ingredient (API).[7][8] A simple approach involves preparing solutions of the compound in the proposed vehicle and storing them at stressed conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1-2 weeks). The samples are then analyzed by HPLC for the appearance of degradation products and any change in the parent compound's concentration.

Formulation Development Strategies for In Vivo Studies

Based on the predicted low aqueous solubility, several formulation strategies can be employed. The choice of the final formulation will depend on the required dose, the route of administration, and the nature of the in vivo model.

Co-Solvent Systems

For many discovery-phase in vivo studies, particularly for intravenous or intraperitoneal administration, co-solvent systems are a common and rapid approach.

Rationale: Many poorly soluble compounds are soluble in water-miscible organic solvents. By blending these with an aqueous vehicle, a solution can often be achieved.

Common Co-Solvents:

-

DMSO: A powerful solvent, but can have pharmacological and toxicological effects at higher concentrations. It is generally recommended to keep the final concentration of DMSO below 10% of the total vehicle volume.

-

PEG400: A versatile and safe co-solvent.

-

Ethanol: Useful, but can cause irritation and has its own biological effects.

Example Co-Solvent Vehicle: A common starting point for a co-solvent system is a mixture of DMSO, PEG400, and saline or water. A typical ratio might be 10% DMSO, 40% PEG400, and 50% saline.

Surfactant-Based Formulations (Micellar Solutions)

Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.

Common Surfactants:

-

Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in parenteral formulations.

-

Kolliphor® EL (Cremophor® EL): A polyethoxylated castor oil, effective but with a known potential for hypersensitivity reactions.

Example Surfactant-Based Vehicle: A solution of 5-10% Tween® 80 in saline can be an effective vehicle.

Suspension Formulations

For oral administration, a simple aqueous suspension may be suitable, especially for higher doses.

Rationale: A suspension consists of fine particles of the drug dispersed in an aqueous vehicle. The rate of dissolution in the gastrointestinal tract will be a key factor for absorption.

Key Components of a Suspension:

-

Wetting Agent: To ensure the drug particles are uniformly dispersed in the vehicle (e.g., a small amount of Tween® 80).

-

Suspending Agent: To increase the viscosity of the vehicle and prevent rapid settling of the particles (e.g., carboxymethylcellulose, methylcellulose).